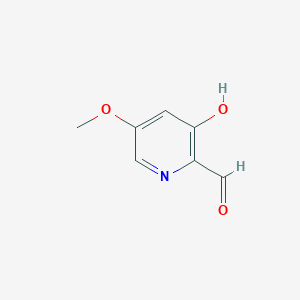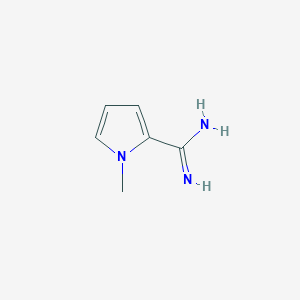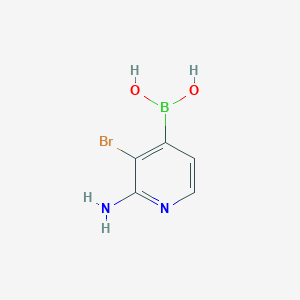
1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethylpropanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-2-hydroxyethylamine: This compound has a hydroxyl group instead of the dimethylpropan-1-amine moiety, which may result in different chemical and biological properties.
3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound is a tyrosine kinase inhibitor used in cancer therapy, highlighting the potential therapeutic applications of the 3-chloro-4-fluorophenyl motif.
Propriétés
Formule moléculaire |
C11H15ClFN |
|---|---|
Poids moléculaire |
215.69 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,10H,14H2,1-3H3 |
Clé InChI |
HLDQRQRKESFKEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC(=C(C=C1)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)

![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)



![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)


![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)

![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)
